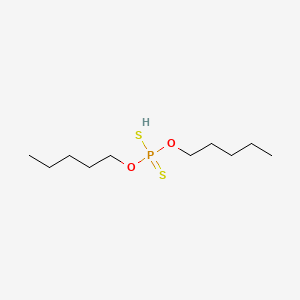

Diamyl dithiophosphate

Description

Structure

3D Structure

Properties

CAS No. |

2253-54-5 |

|---|---|

Molecular Formula |

C10H23O2PS2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

dipentoxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H23O2PS2/c1-3-5-7-9-11-13(14,15)12-10-8-6-4-2/h3-10H2,1-2H3,(H,14,15) |

InChI Key |

RPOLJNCRBSMWRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOP(=S)(OCCCCC)S |

Origin of Product |

United States |

Methodologies for the Synthesis of O,o Diamyl Dithiophosphate and Its Derivatives

Direct Synthesis Routes from Phosphorus Pentasulfide and Pentanols

The foundational method for producing O,O-diamyl dithiophosphate (B1263838) involves the reaction of phosphorus pentasulfide (P₂S₅) with pentanols. This process, a subset of the broader synthesis of O,O-dialkyl dithiophosphoric acids, is a well-established route in industrial chemistry. The fundamental reaction sees the phosphosulfurization of the alcohol, leading to the formation of the desired dithiophosphoric acid and hydrogen sulfide (B99878) as a byproduct. wikipedia.orgwikipedia.org

Optimization of Reaction Parameters in O,O-Dialkyl Dithiophosphate Synthesis

The efficiency and yield of O,O-dialkyl dithiophosphate synthesis are highly dependent on the careful control of several reaction parameters. Key factors that are manipulated to optimize the process include temperature, the molar ratio of reactants, and reaction time. google.comrsc.org

Generally, the reaction between phosphorus pentasulfide and an alcohol, such as pentanol (B124592), is conducted at elevated temperatures, typically ranging from approximately 38°C to 121°C (100°F to 250°F). google.com The molar ratio of alcohol to phosphorus pentasulfide is a critical parameter, with a common ratio being 4 moles of alcohol to 1 mole of phosphorus pentasulfide. researchgate.netgoogle.com This ensures the complete conversion of the phosphorus pentasulfide. The reaction is typically allowed to proceed for several hours, with the cessation of hydrogen sulfide evolution often serving as an indicator of reaction completion. google.com

For instance, in the synthesis of a similar compound, O,O-diethyl dithiophosphate, specific conditions such as a temperature of 65–70°C in a petroleum fraction solvent have been utilized. The optimization of these parameters is crucial for maximizing the yield and purity of the resulting dithiophosphoric acid.

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Temperature | 38°C - 121°C | Affects reaction rate and can influence side product formation. |

| Molar Ratio (Alcohol:P₂S₅) | 4:1 | Ensures complete reaction of the limiting reagent, P₂S₅. |

| Reaction Time | ~4-5 hours | Determined by the rate of reaction and cessation of H₂S evolution. researchgate.net |

| Solvent | Toluene (B28343) or Petroleum Fractions | Can influence reaction kinetics and product solubility. researchgate.net |

Control of Alkyl Chain Length and Isomerism in Dithiophosphate Production

The properties of the final dithiophosphate product can be precisely tailored by controlling the alkyl chain length and isomerism of the alcohol reactant. sciensage.info The use of different isomers of pentanol, such as n-pentanol or isopentanol, will result in O,O-diamyl dithiophosphates with distinct structural characteristics. These structural variations can, in turn, influence the physical and chemical properties of the resulting compound, such as its solubility and reactivity.

Research has shown that the length of the alkyl chain can impact the performance of dithiophosphate additives. uni-hamburg.de For example, studies on other dialkyl dithiophosphates have indicated that longer alkyl chains can be advantageous at higher temperatures. uni-hamburg.de While primary alcohols with up to six carbon atoms may exhibit good antiwear properties, secondary alcohols can enhance extreme pressure properties. uni-hamburg.de The selection of a specific pentanol isomer is therefore a critical consideration in the synthesis of O,O-diamyl dithiophosphate for a particular application. The ability to use a mixture of different alcohols allows for the creation of a statistical mixture of dithiophosphates, enabling the fine-tuning of the final product's properties. sciensage.info

Synthesis of Metal O,O-Diamyl Dithiophosphate Complexes

O,O-Diamyl dithiophosphoric acid is often converted into its metal salts, or complexes, to enhance its stability and performance in various applications. These metal complexes are typically synthesized through neutralization reactions with metal bases.

Neutralization Reactions with Metal Bases

The most common method for preparing metal dithiophosphates is the neutralization of the dithiophosphoric acid with a metal base. google.comsciensage.info This reaction is typically carried out at elevated temperatures, often in the range of 38°C to 121°C (100°F to 250°F). google.com A variety of metal bases can be used, with metal oxides, hydroxides, and carbonates being common choices. For example, zinc oxide is a frequently used base for the production of zinc diamyl dithiophosphate. wikipedia.orggoogle.comsciensage.info Other metal bases that can be employed include those of barium, cadmium, magnesium, and nickel. google.com

The neutralization reaction can be performed in a batch or continuous process. In a batch process, a slurry of the metal base in oil can be added to the dithiophosphoric acid. google.com The molar ratio of the dithiophosphoric acid to the metal base is carefully controlled, often around 1 to 0.6. google.com

| Metal Base | Example | Notes |

|---|---|---|

| Metal Oxide | Zinc Oxide (ZnO) | Commonly used for the synthesis of zinc dithiophosphates. wikipedia.orggoogle.comsciensage.info |

| Metal Hydroxide (B78521) | Calcium Hydroxide (Ca(OH)₂) | Used to produce alkaline earth metal dithiophosphates. google.com |

| Metal Carbonate | Zinc Carbonate (ZnCO₃) | An alternative to zinc oxide. google.com |

| Metal Salts | Nickel(II) chloride (NiCl₂) | Used in salt metathesis reactions. wikipedia.org |

An alternative to direct neutralization with a metal base is a two-step process involving an initial neutralization with a weaker base, such as sodium hydroxide or ammonia, to form a salt of the dithiophosphoric acid. wikipedia.orgresearchgate.netazjm.org This salt is then reacted with an inorganic metal salt in an exchange reaction to yield the desired metal dithiophosphate complex. researchgate.netazjm.org This method can sometimes lead to higher yields and purity of the final product. researchgate.netazjm.org

Influence of Promoters in Metal Dithiophosphate Synthesis

To facilitate the neutralization reaction, which can sometimes be sluggish, promoters are often employed. google.com These promoters are typically acidic in nature and are used in small quantities. The concentration of the promoter is generally in the range of 0.001 to 0.5 moles per mole of dithiophosphoric acid. google.com The use of a promoter can help to ensure a more complete and efficient reaction, leading to a higher quality final product. A challenge associated with the use of acidic promoters is the potential for undesirable side effects in the final product. To mitigate this, a subsequent step can be introduced where a weak base is used to react with any excess acidic promoter. google.com

Polymerization Strategies Incorporating Dithiophosphate Moieties

Recent research has explored the incorporation of dithiophosphate moieties into polymer structures, opening up new avenues for the application of these compounds. mdpi.comnih.gov One strategy involves a catalyst-free reaction between diols and phosphorus pentasulfide. mdpi.comnih.govresearchgate.net This approach leads to the formation of poly(dithiophosphate)s, which are macromolecules with dithiophosphate coupling groups. mdpi.comresearchgate.net

This polymerization can be carried out under mild conditions, for example, at 60°C in a solvent such as tetrahydrofuran (B95107) (THF) or toluene. mdpi.comnih.gov The reaction of phosphorus pentasulfide with diols, such as ethylene (B1197577) glycol or 1,6-hexanediol, results in the formation of these novel polymers. mdpi.comnih.gov It has been observed that the choice of solvent can influence the structure of the resulting polymer; for instance, using toluene can lead to the formation of linear polymer chains. mdpi.comresearchgate.net

Another approach to creating polymeric dithiophosphates involves reacting phosphorus pentasulfide with a diol or polyol and a mono-alcohol to produce a dithiophosphoric acid. google.com This acid can then be oxidized to form an oligomeric or polymeric dithiophosphate. google.com Alternatively, the polydithiophosphoric acid can be treated with a metal oxide or hydroxide to produce a polymeric metal dithiophosphate. google.comgoogle.com This method offers the potential to create materials with improved safety and stability due to their polymeric nature. google.com

| Polymerization Strategy | Reactants | Key Features |

|---|---|---|

| Catalyst-Free Polycondensation | Diols (e.g., ethylene glycol, 1,6-hexanediol), Phosphorus Pentasulfide | Proceeds under mild conditions; solvent choice can influence polymer structure. mdpi.comnih.govresearchgate.net |

| Oxidative Polymerization | Diol/Polyol, Mono-alcohol, Phosphorus Pentasulfide, Oxidizing Agent | Forms oligomeric or polymeric dithiophosphate disulfides. google.com |

| Metal-Containing Polymer Synthesis | Polydithiophosphoric Acid, Metal Oxide/Hydroxide | Produces polymeric metal dithiophosphates with potentially enhanced stability. google.comgoogle.com |

Coordination Chemistry and Ligand Behavior of O,o Diamyl Dithiophosphate

Complexation Modes of O,O-Dialkyl Dithiophosphates with Transition Metals

O,O-dialkyl dithiophosphate (B1263838) ligands, including O,O-diamyl dithiophosphate, are classified as soft bases according to Hard and Soft Acids and Bases (HSAB) theory, predisposing them to form strong bonds with soft or borderline metal cations. wikipedia.orgresearchgate.net In the covalent bond classification method, they are considered L-X type ligands, acting as three-electron donors when they are bidentate. wikipedia.org The manner in which the dithiophosphate ligand binds to a metal center is fundamental to the structure and properties of the resulting complex. The primary coordination patterns observed are monodentate, bidentate (chelating), and bridging modes. researchgate.net

Monodentate Coordination: In this mode, only one of the two sulfur atoms of the dithiophosphate ligand forms a bond with the metal center. This is less common for simple dithiophosphate complexes but can be observed in more complex systems or as part of a dynamic equilibrium. researchgate.netscirp.org

Bidentate (Chelating) Coordination: This is the most common coordination mode, where both sulfur atoms of the same dithiophosphate ligand bind to a single metal ion, forming a stable four-membered chelate ring. researchgate.netresearchgate.net This chelation can be symmetric, with two equal metal-sulfur (M-S) bond lengths, or asymmetric (anisobidentate), where the M-S distances are unequal. scirp.org

Bridging Coordination: In this arrangement, the dithiophosphate ligand acts as a bridge between two or more metal centers. This can lead to the formation of dinuclear, polynuclear, or polymeric structures. researchgate.netmdpi.com For instance, two dithiophosphate ligands can bridge two silver atoms to form an eight-membered Ag₂S₄P₂ ring. asianpubs.org

The specific complexation mode adopted depends on several factors, including the nature of the metal ion, its oxidation state, the steric bulk of the alkyl groups (such as amyl) on the dithiophosphate ligand, and the presence of other ligands in the coordination sphere. researchgate.net

| Coordination Mode | Description | Structural Representation | Example Metal Ions |

|---|---|---|---|

| Monodentate | One sulfur atom coordinates to the metal center. | M-S-P(S)(OR)₂ | Observed in some complex adducts and reaction intermediates. researchgate.netscirp.orgmdpi.com |

| Bidentate (Chelating) | Both sulfur atoms coordinate to a single metal center, forming a four-membered ring. | M(S₂P(OR)₂) | Ni(II), Pd(II), Pt(II), Cu(II), Zn(II). researchgate.net |

| Bridging | The ligand coordinates to two or more metal centers, linking them together. | M-S-P(S)(OR)₂-M' | Zn(II), Cd(II), Ag(I). mdpi.comasianpubs.orgrsc.org |

Stereochemistry and Geometric Arrangements in Metal-Dithiophosphate Complexes

The versatile coordinating ability of dithiophosphate ligands gives rise to a wide range of stereochemistries and geometric arrangements in their metal complexes. The final geometry is a result of the interplay between the metal ion's preferred coordination number and geometry, the ligand's bite angle, and steric effects from the alkyl substituents.

Commonly observed geometries for transition metal dithiophosphate complexes include:

Square-Planar: This geometry is typical for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II) in four-coordinate complexes of the type [M(S₂P(OR)₂)₂]. researchgate.netrsc.orgbohrium.com These complexes are often monomeric. researchgate.net The structure of bis(O,O'-diethyl dithiophosphate)nickel(II) is a well-studied example of a square-planar complex. bohrium.com

Tetrahedral: This arrangement is frequently adopted by d¹⁰ metal ions like Zn(II) and Cd(II). researchgate.netrsc.org For example, X-ray crystallography has shown that dinuclear complexes of the type [M(S₂P(OR)₂)₂]₂ (where M = Zn, Cd) feature each metal atom in a distorted tetrahedral environment, coordinated to four sulfur atoms. rsc.org

Octahedral: Six-coordinate octahedral geometries are also common, particularly for trivalent metal ions like Cr(III) and Ru(III) in complexes such as [M(S₂P(OR)₂)₃]. wikipedia.org Octahedral coordination can also be achieved in complexes with other ancillary ligands, for instance, when square-planar Ni(II) complexes react with nitrogen-containing chelating ligands to form six-coordinate adducts. researchgate.netresearchgate.net

Distorted Geometries: Many metal-dithiophosphate complexes exhibit geometries that are distorted from these ideal forms. For example, cadmium adducts with bipyridine ligands can feature a distorted octahedral geometry. rsc.org Similarly, some Ni(II) complexes show a distorted square-planar geometry. acs.org

The nature of the alkyl group can influence the fine details of the structure. While the electronic properties may not vary significantly with different alkyl groups, the steric bulk can affect the packing in the solid state and the stability of different geometric isomers. researchgate.net

| Geometry | Coordination Number | Typical Metal Ions | Example Complex Formula |

|---|---|---|---|

| Square-Planar | 4 | Ni(II), Pd(II), Pt(II) | [Ni(S₂P(OEt)₂)₂]. rsc.orgbohrium.com |

| Tetrahedral | 4 | Zn(II), Cd(II), Hg(II) | [Zn(S₂P(OR)₂)₂]₂. researchgate.netrsc.org |

| Octahedral | 6 | Cr(III), Ru(III), Ir(III) | [Cr(S₂P(OEt)₂)₃]. wikipedia.org |

| Distorted Octahedral | 6 | Cd(II) | [Cd(S₂P(OiPr)₂)₂(bipyridine)]n. rsc.org |

Electronic Structure and Bonding in Dithiophosphate Coordination Compounds

The electronic structure and nature of the bonding in metal dithiophosphate complexes have been extensively studied using a combination of spectroscopic techniques and theoretical calculations. These studies provide insight into the metal-ligand interactions that govern the properties of these compounds.

The bonding is primarily characterized by the interaction between the sulfur lone pairs of the dithiophosphate ligand and the acceptor orbitals of the transition metal. Infrared (IR) spectroscopy has been a valuable tool for probing the metal-sulfur bond. The M-S stretching vibrations in dithiophosphate complexes are typically observed in the range of 220-330 cm⁻¹, with the exact frequency depending significantly on the mass of the metal. bohrium.comrsc.org

Ligand Exchange and Reactivity in O,O-Diamyl Dithiophosphate Metal Systems

Metal dithiophosphate complexes can undergo various reactions, with ligand exchange being a particularly important process, especially in applications like lubrication where multiple additives are present. rsc.orgresearchgate.net Ligand exchange involves the transfer of one or more ligands from one metal center to another. These reactions can lead to the formation of mixed-ligand or heteroleptic complexes, which may have different properties and reactivity compared to the original homoleptic complexes. rsc.orgresearchgate.net

Studies on mixtures of lubricant additives, such as molybdenum dithiocarbamates (MoDTC) and zinc dithiophosphates (ZnDTP), have provided significant insight into these exchange processes. Using NMR spectroscopy (¹H, ¹³C, and ³¹P), researchers have directly observed ligand exchange between molybdenum and zinc complexes. rsc.orgresearchgate.net For example, when Mo(DTP)₂ and Zn(DTC)₂ are mixed, there is a strong tendency for the dithiocarbamate (B8719985) (DTC) ligands to migrate from zinc to molybdenum, indicating a higher affinity of molybdenum for DTC ligands under these conditions. rsc.orgresearchgate.net

Conversely, in mixtures of Mo(DTC)₂ and Zn(DTP)₂, the formation of mixed-ligand molybdenum complexes, Mo(DTC)(DTP), has been directly evidenced. rsc.orgresearchgate.net These ligand exchange reactions are crucial as the resulting mixed-ligand species may be responsible for the synergistic effects observed in the performance of lubricants, such as enhanced friction reduction. rsc.orgresearchgate.net

The general principles of ligand substitution reactions in metal complexes, which can occur through associative, dissociative, or interchange mechanisms, are applicable to dithiophosphate systems. uvic.ca The reactivity and the pathway of the exchange will depend on the metal centers involved, the nature of the alkyl groups on the dithiophosphate (e.g., amyl), and the reaction conditions such as temperature and solvent. rsc.org

Application of Coordination Chemistry Principles in Dithiophosphate Design

A thorough understanding of the coordination chemistry of dithiophosphates—their bonding modes, stereochemistry, and electronic properties—is fundamental to the rational design of new ligands with tailored properties for specific applications. rsc.org By systematically varying the substituents on the phosphorus atom, chemists can fine-tune the steric and electronic characteristics of the dithiophosphate ligand, thereby influencing the structure, stability, and reactivity of its metal complexes. researchgate.net

For example, the choice of the alkyl (or aryl) group 'R' in [(RO)₂PS₂]⁻ can have significant effects:

Steric Effects: Increasing the steric bulk of the R group can influence the coordination number and geometry of the resulting metal complex. It can favor the formation of lower-coordinate species or specific isomers and can control the aggregation of complexes into polymeric or supramolecular structures. rsc.org

Electronic Effects: While the influence of the R group on the electronic properties of the sulfur donors is often subtle, it can still be used to modulate the ligand's donor strength and the redox properties of the metal complex. researchgate.net

This ability to tune properties is critical in the development of advanced materials and catalysts. In the field of lubrication, for instance, designing zinc dialkyldithiophosphates that form more effective anti-wear films or that have better thermal stability is a key objective. wikipedia.org The design principles also extend to related phosphor-1,1-dithiolate ligands, such as dithiophosphonates [S₂PR(OR')]⁻, which have emerged as a versatile class of ligands for creating novel coordination complexes with interesting structural and reactive properties. researchgate.net The synthesis of new dithiophosphate ligands, including those with functional groups that can participate in further reactions, opens up possibilities for creating complex, multifunctional molecular architectures. researchgate.net

Advanced Analytical Techniques for O,o Diamyl Dithiophosphate Research

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for probing the molecular structure and bonding of O,O-Diamyl dithiophosphate (B1263838). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of O,O-Diamyl dithiophosphate. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ³¹P, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of the atoms. omicsonline.orgslideshare.net

For O,O-Diamyl dithiophosphate, a combination of NMR experiments is typically used:

¹H NMR: This technique identifies the types and number of hydrogen atoms in the molecule. The spectrum would show characteristic signals for the protons on the amyl chains, with chemical shifts and splitting patterns revealing information about their connectivity and neighboring protons. For instance, protons closer to the oxygen atom would be deshielded and appear at a lower field.

¹³C NMR: This provides information on the carbon skeleton of the molecule. Each unique carbon atom in the amyl groups gives a distinct signal, confirming the structure of the alkyl chains.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. huji.ac.il It provides a single, sharp signal in a specific chemical shift range that is characteristic of the dithiophosphate group. The precise chemical shift can offer insights into the electronic environment of the phosphorus atom and can be used to distinguish between different types of dialkyl dithiophosphates (e.g., those with primary vs. secondary alkyl groups). dtic.mil Theoretical calculations and experimental data for related compounds like O,O-diethyl thiophosphate are crucial for the accurate interpretation of these shifts. nih.govresearchgate.net

The structural elucidation is achieved by integrating data from these different NMR experiments to piece together the complete molecular structure. pitt.edu

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Information Obtained for O,O-Diamyl Dithiophosphate |

| ¹H | 0.8 - 4.5 | Confirms the structure and connectivity of the amyl alkyl chains. |

| ¹³C | 10 - 70 | Details the carbon backbone of the two amyl groups. |

| ³¹P | 80 - 120 | Confirms the dithiophosphate core; shift is sensitive to the nature of the alkyl group. dtic.mil |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. For O,O-Diamyl dithiophosphate, the FTIR spectrum displays characteristic absorption bands that act as fingerprints for its key chemical bonds. s-a-s.org

The analysis of the spectrum allows for the confirmation of the compound's identity by identifying vibrations associated with the dithiophosphate core and the amyl side chains. Key absorption bands include:

P=S (Thione) Stretching: This vibration typically gives rise to a moderate to strong absorption band in the 600-890 cm⁻¹ region. researchgate.net

P-O-C Stretching: The stretching vibrations of the P-O-C linkage are crucial for identification and usually appear as strong bands in the 950-1150 cm⁻¹ range. researchgate.netnih.gov

P-S (Thiol) Stretching: The absorption associated with the P-S single bond is generally weaker and can be found in the 500-700 cm⁻¹ region. arxiv.org

C-H Stretching and Bending: The aliphatic C-H bonds of the amyl groups produce strong stretching absorptions in the 2850-3000 cm⁻¹ region and bending vibrations around 1375-1465 cm⁻¹. vscht.cz

By comparing the observed bands to established correlation charts and reference spectra, FTIR provides a reliable method for the qualitative analysis and functional group confirmation of O,O-Diamyl dithiophosphate.

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Bond |

| C-H Stretch (alkane) | 2850 - 3000 | C-H |

| P-O-C Stretch | 950 - 1150 | P-O-C |

| P=S Stretch | 600 - 890 | P=S |

| P-S Stretch | 500 - 700 | P-S |

Mass Spectrometry (MS) for Molecular Fingerprinting and Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a "molecular fingerprint" that can be used to determine the molecular weight of O,O-Diamyl dithiophosphate and deduce its structure from its fragmentation patterns. uni-saarland.de

In a typical electron ionization (EI) mass spectrum, the O,O-Diamyl dithiophosphate molecule will lose an electron to form a molecular ion (M⁺·). This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk Analysis of these fragments provides structural clues:

Molecular Ion Peak (M⁺·): The peak with the highest m/z value corresponds to the intact molecular ion, confirming the molecular weight of the compound.

Fragmentation Pattern: The fragmentation of dialkyl dithiophosphates often involves the cleavage of the alkyl chains. nih.govwhitman.edu Common fragmentation pathways include the loss of an amyl radical (·C₅H₁₁) or an amylene molecule (C₅H₁₀). The resulting fragment ions produce a unique pattern of peaks in the mass spectrum that is characteristic of the compound's structure. libretexts.org

For certain analyses, derivatization techniques, such as converting the compound to its pentafluorobenzyl ester, are employed to improve its volatility and chromatographic properties, which in turn yields more informative mass spectra. nih.gov

| Ion Type | Potential m/z | Description |

| Molecular Ion [M]⁺ | 270 | Intact O,O-Diamyl dithiophosphate radical cation. |

| [M - C₅H₁₁]⁺ | 199 | Loss of one amyl radical. |

| [M - C₅H₁₀]⁺ | 200 | Loss of an amylene molecule via rearrangement. |

| [(C₅H₁₁O)₂PS]⁺ | 254 | Loss of one sulfur atom. |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating O,O-Diamyl dithiophosphate from complex mixtures, such as lubricant formulations or environmental samples, allowing for its accurate identification and quantification.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-NPD)

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. drawellanalytical.com For organophosphorus compounds like O,O-Diamyl dithiophosphate, which may have limited volatility, analysis often requires conversion into more volatile derivatives, for example, through alkylation to form pentafluorobenzyl esters. rsc.orgnih.gov

The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

GC with Nitrogen-Phosphorus Detector (NPD): The NPD is a highly sensitive and selective detector for compounds containing nitrogen or phosphorus. nemi.gov This makes it exceptionally well-suited for the analysis of O,O-Diamyl dithiophosphate, providing excellent sensitivity with minimal interference from other non-phosphorus compounds in the sample matrix. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the powerful separation capabilities of GC with the definitive identification power of MS. nih.govnih.gov As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each separated peak. This allows for unambiguous identification of O,O-Diamyl dithiophosphate and its isomers. researchgate.net Derivatization is often employed to improve chromatographic behavior and obtain characteristic mass spectra. nih.govnih.gov

| Parameter | Typical Condition |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Capillary column (e.g., RTX®-5MS) nih.gov |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) |

| Derivatization | Often required (e.g., with pentafluorobenzyl bromide) rsc.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) and Hyphenated Techniques (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are non-volatile or thermally unstable. sielc.com O,O-Diamyl dithiophosphate can be analyzed using reverse-phase HPLC, where it is separated based on its polarity.

The coupling of HPLC with mass spectrometry (HPLC-MS) provides a highly sensitive and selective analytical method that combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. researchgate.net

HPLC Separation: A C18 column is typically used in reverse-phase mode with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water. sielc.com This setup allows for the efficient separation of dialkyl dithiophosphates from other components in a mixture.

MS Detection: After separation by HPLC, the eluent is introduced into a mass spectrometer, often equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. researchgate.net HPLC-MS allows for the sensitive detection and confirmation of O,O-Diamyl dithiophosphate with high specificity. nih.gov While some HPLC-MS methods can analyze the compound directly, others may utilize derivatization to enhance ionization and detection. researchgate.net

| Parameter | Typical Condition |

| Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |

| Column | Reverse-Phase C18 sielc.com |

| Mobile Phase | Acetonitrile/Water gradient sielc.com |

| Detector | Mass Spectrometer (MS) |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) researchgate.net |

Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) for Trace Analysis

Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) has emerged as a powerful and sensitive method for the trace analysis of organophosphate metabolites, including dialkyl dithiophosphates. This technique offers significant advantages, such as reduced sample volume requirements, lower consumption of chemicals and materials, and shorter analysis times, making it a practical and cost-effective choice for laboratories. nih.gov The combination of the high separation speed of UFLC with the high selectivity and sensitivity of tandem mass spectrometry enables the accurate detection and quantification of trace amounts of these compounds in complex matrices. nih.gov

Research into the analysis of dialkyl phosphate (B84403) (DAP) metabolites, a class of compounds that includes dithiophosphates, demonstrates the effectiveness of UFLC-MS/MS. In one validated method for detecting six DAP metabolites in human urine, a simple liquid-liquid extraction (LLE) procedure was employed for sample preparation, chosen for its high recovery rate, ease of handling, and minimal sample volume needs. nih.gov The subsequent analysis by UFLC-MS/MS provided excellent performance in terms of recovery, precision, and sensitivity. nih.gov

The method's validation, following SANTE guidelines, confirms its reliability for biomonitoring studies. nih.govresearchgate.net The high sensitivity of the technique is demonstrated by its low limits of detection (LOD) and quantification (LOQ), allowing for the identification of analytes at concentrations as low as the ng/mL level. nih.gov The linearity of the method is also a key performance characteristic, with correlation coefficients (R²) typically exceeding 0.99 over the calibration range. nih.gov

Table 1: UFLC-MS/MS Method Performance for Dialkyl Phosphate Metabolite Analysis

| Parameter | Value | Reference |

|---|---|---|

| Recovery Rate | 93% - 102% | nih.gov |

| Repeatability (RSD) | 0.62% - 5.46% | nih.gov |

| Reproducibility (RSD) | 0.80% - 11.33% | nih.gov |

| Limit of Detection (LOD) Range | 0.0201 ng/mL - 0.0697 ng/mL | nih.gov |

| Limit of Quantification (LOQ) Range | 0.0609 ng/mL - 0.2112 ng/mL | nih.gov |

| Correlation Coefficient (R²) | > 0.9923 | nih.gov |

Electrochemical Techniques for O,O-Dialkyl Dithiophosphate Analysis

Electrochemical techniques, particularly voltammetry, offer a compelling alternative to traditional methods for the analysis of O,O-dialkyl dithiophosphates. mdpi.com These methods are advantageous due to their potential for rapid and inexpensive determination of electroactive compounds. mdpi.comnih.gov The development of novel electrode materials has further enhanced the sensitivity and selectivity of voltammetric analysis for dithiophosphates in various sample types, including industrial and environmental samples. mdpi.com

One notable advancement is the use of a voltammetric sensor based on a carbon paste electrode modified with titania (TiO2) nanoparticles. mdpi.comresearchgate.net This modified electrode demonstrates a significantly enhanced voltammetric response to dicresyl dithiophosphate compared to a bare electrode. mdpi.comresearchgate.net The improved performance is attributed to a lower charge transfer resistance and a larger electroactive area of the modified sensor. mdpi.comresearchgate.net The oxidation process at the electrode surface is characterized as a mixed adsorption-diffusion controlled mechanism. mdpi.comresearchgate.net

Using square wave voltammetry (SWV), this sensor provides a wide linear quantitative range for dithiophosphate analysis. mdpi.comresearchgate.net The method has been optimized with respect to pH and pulse parameters to achieve low detection and quantification limits. mdpi.comresearchgate.net The sensor has shown good repeatability and reproducibility over an extended period, and its results on real samples are statistically comparable to those obtained by UV-vis spectrophotometry. mdpi.comresearchgate.net The study of copper(II) O,O'-dialkyldithiophosphates at a mercury electrode also shows that electrode reactions involve irreversible, diffusion-controlled processes, with adsorption phenomena playing a significant role. rsc.org

Table 2: Performance of a Titania Nanoparticle-Modified Voltammetric Sensor for Dithiophosphate Quantification

| Parameter | Value | Reference |

|---|---|---|

| Analytical Technique | Square Wave Voltammetry (SWV) | mdpi.comresearchgate.net |

| Linear Quantitative Range | 5 to 150 μmol/L | mdpi.comresearchgate.net |

| Limit of Detection (LOD) | 1.89 μmol/L | mdpi.comresearchgate.net |

| Limit of Quantification (LOQ) | 6.26 μmol/L | mdpi.comresearchgate.net |

| Optimal pH | 7.0 | mdpi.comresearchgate.net |

| Reproducibility | Stable for over 30 days | mdpi.comresearchgate.net |

Research on the Functional Applications of O,o Diamyl Dithiophosphate

Performance as a Flotation Collector in Mineral Processing

O,O-Diamyl dithiophosphate (B1263838) belongs to the dialkyl dithiophosphate group of chemicals, which are widely utilized as collectors in the flotation of sulfide (B99878) minerals, second only to xanthates in terms of usage. cnlitereagent.com These collectors enhance the hydrophobicity of mineral surfaces, which allows them to attach to air bubbles and be recovered in the froth. cnlitereagent.com Dithiophosphates are noted for being relatively stable and can be effective collectors for a variety of sulfide ores. cnlitereagent.com

Selective Flotation of Sulfide Minerals and Precious Metals

Dialkyl dithiophosphates are effective collectors for the sulfide ores of various base and precious metals, including copper, lead, and silver. cnlitereagent.com They are also used for activated zinc sulfide ores. cnlitereagent.com A key characteristic of these collectors is their selectivity, particularly in complex ore bodies. For instance, in alkaline conditions, dithiophosphates exhibit a weak collecting effect on pyrite (B73398) and other iron-containing sulfides, which allows for the preferential flotation of more valuable minerals like chalcopyrite or galena. cnlitereagent.com This selectivity is crucial for producing high-quality concentrates. cnlitereagent.com

The effectiveness of dithiophosphates extends to precious metals. They demonstrate strong collecting performance for gold, and certain variants, such as ammonium (B1175870) dibutyl dithiophosphate, have been shown to significantly improve gold recovery rates and concentrate grades when compared to traditional xanthate collectors. cnlitereagent.com Their application in froth flotation also includes the beneficiation of platinum group metals. google.com

Table 1: Mineral Selectivity of Dithiophosphate Collectors

Mineral/Metal Collector Effectiveness Notes Copper Sulfides (e.g., Chalcopyrite) High Effective collector, often used for preferential separation. [7, 10] Lead Sulfides (e.g., Galena) High Commonly used in priority flotation separation of lead from zinc. saimm.co.za Silver Sulfides High An effective collector for silver-bearing sulfide ores. saimm.co.za Activated Zinc Sulfide (Sphalerite) Moderate Effective on zinc sulfide that has been activated. saimm.co.za Gold High Can lead to improved recovery and concentrate grade. saimm.co.za Platinum Group Metals High Used in the beneficiation of PGM-containing ores. clu-in.org Pyrite (Iron Sulfide) Low (in alkaline pH) Selectivity against pyrite in alkaline circuits is a key advantage. saimm.co.za

Synergistic Effects with Co-Collectors in Flotation Systems

Research has indicated that synergistic effects can exist between these different types of collectors. saimm.co.za For example, one study on a copper ore demonstrated that a mixture of dithiophosphate and xanthate collectors in a 3:1 ratio yielded the highest copper grade (24.7%) and recovery (96.3%) compared to using the individual collectors alone. researchgate.net This suggests a cooperative interaction that improves surface coverage and hydrophobization of the target minerals. researchgate.net

However, the mechanism behind the improved performance is a subject of ongoing research. Some studies suggest that what appears to be synergism is actually the result of dithiophosphate's influence on the froth phase. researchgate.netresearchgate.net In this view, the dithiophosphate primarily acts as a froth stabilizer, which particularly enhances the recovery of fine mineral particles, an effect that occurs in parallel to the collecting action of the primary collector rather than as a true synergistic interaction at the molecular level. researchgate.netresearchgate.net It is often observed that performance is enhanced when a strong collector with poor frothing properties is paired with a weaker collector that possesses good frothing characteristics. saimm.co.za

Table 2: Example of Collector Mixture Performance on Copper Ore

Collector System Copper Grade (%) Copper Recovery (%) Dithiophosphate Only 19.4 95.3 Xanthate/Dithiophosphate Mixture (3:1) 24.7 96.3

Data derived from a specific study on Nussir ore and may not be representative of all systems. researchgate.net

Mechanisms of Adsorption on Mineral Surfaces

The function of a collector in flotation relies on its ability to adsorb onto the surface of a target mineral, rendering it hydrophobic. The adsorption of dithiophosphates onto sulfide mineral surfaces is generally understood to be a form of chemical adsorption, also known as specific sorption. mdpi.comclu-in.org This process involves the formation of a chemical bond between the collector molecule and metal ions on the mineral's surface. mdpi.com

Studies on related dithiophosphate compounds have provided insight into this mechanism. For instance, dibutyl dithiophosphate has been observed to adsorb on chalcocite, forming hydrophobic patches on the surface. researchgate.net In the case of copper minerals, the process can involve the formation of a copper dithiophosphate surface complex. mdpi.com This reaction effectively covers the hydrophilic mineral surface with a layer of collector molecules whose non-polar amyl groups are oriented outwards, creating the necessary hydrophobic character for bubble attachment.

This adsorption is selective; studies with similar collectors like sodium diisobutyl dithiophosphinate show that the amount of adsorption is significantly higher on chalcopyrite and galena surfaces compared to pyrite and sphalerite, which explains the selectivity of these collectors in a mixed sulfide system. doaj.org The adsorption process can also involve complex surface chemistry, including the reduction of metal ions at the surface, such as Cu(II) to Cu(I), and the formation of polysulfides, which further promote the mineral's hydrophobicity and floatability. mdpi.com

Influence on Froth Stability in Flotation Processes

Froth stability is a critical parameter in flotation, as it directly impacts both the recovery and the grade of the concentrate. saimm.co.za A stable froth is necessary to transport the mineral-laden bubbles from the pulp to the collection launder, but an overly stable froth can trap gangue minerals, reducing the concentrate quality. saimm.co.za

Dialkyl dithiophosphates are recognized as having inherent frothing properties, in addition to their primary role as collectors. cnlitereagent.com This characteristic means they can contribute to the stability of the froth phase. mdpi.com In fact, some research posits that the primary benefit of using dithiophosphate as a co-collector is its froth-stabilizing effect. researchgate.netresearchgate.net This stabilization is particularly effective for increasing the recovery of fine particles, which may otherwise be lost. researchgate.net The increase in froth stability is considered by some to be a parallel reaction in the flotation system, distinct from the synergistic interaction between collectors at the mineral surface. researchgate.netresearchgate.net The presence of ions in the process water can also interact with reagents like dithiophosphates to influence froth stability. mdpi.com

Role as a Lubricant Additive and Tribological Performance Enhancement

Dithiophosphates, particularly in their metal-salt forms like zinc dialkyl dithiophosphates (ZDDPs), are among the most common and effective multifunctional additives used in lubricants. nih.gov They function primarily as anti-wear and antioxidant agents. precisionlubrication.com

Anti-Wear and Anti-Friction Mechanisms of Dithiophosphate-Based Additives

The primary mechanism by which dithiophosphate additives protect surfaces is through the formation of a protective tribochemical film, often called a tribofilm, on rubbing surfaces under conditions of boundary lubrication. nih.govresearchgate.net This regime occurs when the lubricant film is not thick enough to completely separate the moving surfaces, leading to asperity contact. precisionlubrication.com

The formation of this film is a complex tribochemical process activated by the heat and pressure generated at the points of contact. researchgate.netyoutube.com The dithiophosphate additive decomposes and reacts with the metal surface (typically iron-based) to form a thin, durable, glassy film. researchgate.net This tribofilm is primarily composed of a phosphate (B84403) or polyphosphate glass matrix. researchgate.net

Key aspects of the mechanism include:

Sacrificial Layer: The tribofilm acts as a sacrificial layer. diva-portal.org It is physically and chemically bonded to the surface and is sheared away during contact instead of the underlying metal, thereby significantly reducing adhesive and abrasive wear. precisionlubrication.comdiva-portal.org

Low Shear Strength: The film has a lower shear strength than the metal substrate, which helps to reduce the coefficient of friction between the sliding surfaces. nih.gov

Dynamic Formation: The film's growth is a dynamic process driven by shear stress, temperature, and contact pressure. youtube.com Higher temperatures and pressures accelerate the rate of film formation. youtube.com This allows the film to replenish itself in areas where it has been worn away, providing continuous protection.

This protective layer effectively prevents direct metal-to-metal contact, mitigating scuffing and catastrophic wear under moderate to severe boundary lubrication conditions. precisionlubrication.com

Table of Mentioned Chemical Compounds

Formation and Characteristics of Tribofilms

The antiwear properties of O,O-diamyl dithiophosphate and related dithiophosphate compounds stem from their ability to form a protective surface layer, known as a tribofilm, on metallic surfaces under boundary lubrication conditions. This film is generated through a dynamic process of formation and wear, resulting from tribochemical reactions involving the lubricant additive, the metal surfaces, and the operating conditions. researchgate.net The formation of the tribofilm is not merely a thermal process; it is a thermally-activated, mechanically-assisted process, where factors like shear stress, compressive stress, and temperature play crucial roles. researchgate.netinventum.de

Studies have shown that shear stress and temperature exponentially promote the growth of these tribofilms. inventum.denih.gov Localized shear stresses at the contact points of surface asperities are thought to lower the thermal activation energy required for the decomposition of the dithiophosphate molecules, thereby increasing the reaction rate and facilitating film formation. escholarship.org Conversely, high compressive stress has been found to slow tribofilm growth. inventum.denih.gov

The characteristics of the tribofilm, such as its composition and thickness, are dependent on the specific dithiophosphate used. In the case of ashless dithiophosphates like O,O-diamyl dithiophosphate, the resulting tribofilm on steel surfaces is primarily composed of iron phosphates and sulfates. researchgate.netmdpi.com Specifically, analysis has identified the presence of short-chain iron(II) polyphosphates and iron(II) sulfate. mdpi.com This differs from the tribofilms generated by the widely used Zinc Dialkyl Dithiophosphates (ZDDPs), which consist of a mixture of zinc and iron phosphates. researchgate.net

A notable characteristic of tribofilms formed from ashless dithiophosphates is their thickness. Research indicates that these films can be significantly thicker than those produced by ZDDPs under similar conditions, with average thicknesses reported around 400 nm. researchgate.netmdpi.com However, while thicker, these films may exhibit lower hardness and elastic modulus compared to ZDDP-derived films. researchgate.net

| Characteristic | Ashless Dithiophosphate (e.g., Diamyl dithiophosphate) | Zinc Dialkyl Dithiophosphate (ZDDP) |

|---|---|---|

| Primary Composition | Iron(II) polyphosphates (short chain), Iron sulfates researchgate.netmdpi.com | Mix of iron and zinc phosphates (longer chain) researchgate.net |

| Average Thickness | ~400 nm (Thicker) researchgate.netmdpi.com | Thinner than ashless DDP films researchgate.net |

| Mechanical Properties | Lower hardness and modulus researchgate.net | Higher hardness and modulus researchgate.net |

Influence of Alkyl Chain Length and Structure on Tribological Properties

The tribological performance of O,O-dialkyl dithiophosphates is significantly influenced by the nature of their alkyl groups—in this case, the amyl (pentyl) group. The length and structure (i.e., straight-chain vs. branched) of these alkyl chains play a critical role in determining the antiwear and friction-reducing properties of the additive. sciensage.info

Generally, for steel-on-steel contacts, a longer alkyl chain in the dithiophosphate molecule is associated with better tribological performance. researchgate.netresearchgate.net Studies have demonstrated that the friction coefficient can decrease linearly as the length of the alkyl chain increases. researchgate.net Additives with longer chains tend to form more effective protective films, leading to a reduction in both friction and wear. tandfonline.comsemanticscholar.org This is often attributed to the increased steric hindrance and van der Waals forces provided by the longer chains, which contributes to a more robust and durable boundary film.

However, the relationship between chain length and performance can also be dependent on the additive's concentration. Research on ashless dithiophosphates has shown that at lower treat rates, short-chain variants may perform better due to a higher relative concentration of phosphorus and sulfur, the key elements responsible for tribofilm formation. sciensage.info Conversely, at higher treat rates, long-chain dithiophosphates have been observed to outperform their short-chain counterparts. sciensage.info This suggests an optimal concentration exists for different chain lengths to achieve maximum effectiveness.

| Alkyl Chain Length | General Effect on Friction (Steel/Steel) | Performance at Low Concentration | Performance at High Concentration |

|---|---|---|---|

| Short Chain | Higher friction compared to long chain researchgate.net | Better performance (higher P & S content) sciensage.info | Outperformed by long chain sciensage.info |

| Long Chain | Lower friction, better anti-wear researchgate.netsemanticscholar.org | Less effective than short chain sciensage.info | Better performance sciensage.info |

Interaction with Base Oils and Other Lubricant Components

Interactions with other additives in the formulation can be either synergistic (enhancing performance) or antagonistic (detracting from performance). mdpi.comnih.gov

Antagonistic Interactions: Dispersants, which are commonly used in engine oils, can exhibit antagonistic behavior with dithiophosphates. nih.govnih.gov Both additive types are surface-active and compete for adsorption on the metal surfaces. This competition can reduce the antiwear efficacy of the dithiophosphate by limiting its ability to form a cohesive tribofilm. nih.gov

Synergistic Interactions: Positive interactions have been observed with certain other additives. For instance, Molybdenum dialkyl dithiocarbamate (B8719985) (MoDTC), a common friction modifier, can work synergistically with dithiophosphates to provide both low friction and good antiwear properties. mdpi.com Similarly, studies have shown that certain metallic nanoparticles, such as nickel, can have a synergistic effect with ZDDP, promoting the formation of a more robust sulfide layer in the tribofilm and significantly improving anti-wear performance. mdpi.comdntb.gov.ua

These interactions highlight the complexity of lubricant formulation, where a delicate balance must be achieved to ensure all components work together effectively.

Emerging Applications in Materials Science and Catalysis

Beyond their traditional role as lubricant additives, dithiophosphates are finding new and emerging applications in the field of materials science, particularly in the synthesis and stabilization of nanoparticles. The unique chemical structure of dialkyl dithiophosphates allows them to function effectively as capping agents or surface ligands for metallic nanoparticles.

One notable application is in the surface capping of copper nanoparticles (CuNPs). semanticscholar.orgmdpi.com In this role, the dithiophosphate molecules adsorb onto the surface of the nanoparticles, preventing them from agglomerating and ensuring they remain well-dispersed within a medium, such as a base oil. mdpi.com This stabilization is crucial for the development of advanced nanolubricants, where the uniform dispersion of nanoparticles is key to enhancing the tribological properties of the base fluid. The dithiophosphate capping layer can influence the interaction between the nanoparticle and the base oil, affecting properties such as viscosity. semanticscholar.org This application represents a convergence of lubrication science and nanotechnology, aiming to create next-generation lubricants with superior performance characteristics. While direct catalytic applications of O,O-diamyl dithiophosphate are less documented, its role in creating stable nanoparticle dispersions can indirectly influence catalytic processes where such nanomaterials are employed.

Environmental Behavior and Transformation of O,o Dialkyl Dithiophosphates

Hydrolysis and Degradation Kinetics in Aqueous Systems

Hydrolysis is a primary pathway for the abiotic degradation of O,O-dialkyl dithiophosphates in aqueous environments. This process involves the cleavage of the ester bonds, which can be influenced by several environmental factors. Generally, thiophosphate esters, such as diamyl dithiophosphate (B1263838), show greater stability towards neutral and base-catalyzed hydrolysis compared to their corresponding phosphate (B84403) esters because sulfur is less electronegative than oxygen. viu.ca

Research into a series of dialkyldithiophosphates indicates that the structure of the alkyl group significantly impacts the rate of hydrolysis. nih.govresearchgate.netnih.govacs.org The degradation of these compounds typically follows pseudo-first-order reaction kinetics. nih.gov The initial step in the hydrolysis of compounds like dibutyldithiophosphate is the release of hydrogen sulfide (B99878), ultimately leading to the formation of phosphoric acid and the corresponding alcohol, which are common chemicals in the environment. nih.gov

The rate of hydrolysis of O,O-dialkyl dithiophosphates is highly dependent on both temperature and pH.

Temperature: Studies conducted at elevated temperatures are often used to accelerate degradation that occurs very slowly at room temperature. nih.gov For instance, kinetic studies on various dialkyldithiophosphates were performed at 85°C to facilitate measurable degradation rates. nih.govresearchgate.net The rate of hydrolysis for some dithiophosphates was found to be thousands of times slower at room temperature compared to 85°C. nih.gov For example, the hydrolysis of certain rapidly degrading dithiophosphates was complete within 90 minutes at 85°C, while at room temperature, complete hydrolysis required up to 30 days. nih.gov This significant difference underscores the profound effect of temperature on the degradation kinetics of these compounds.

The following table presents hydrolysis rate constants and half-lives for various dialkoxydithiophosphates at different temperatures, illustrating the impact of molecular structure and temperature. While data for diamyl dithiophosphate is not specifically available, the data for analogous compounds demonstrate the general kinetic behavior.

| Compound | Alkyl Group Structure | Temperature (°C) | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |

|---|---|---|---|---|

| Di-n-butyldithiophosphate | Primary | 85 | 6.9 x 10⁻⁴ | 1000 |

| Di-sec-butyldithiophosphate | Secondary | 85 | 1.2 x 10⁻³ | 580 |

| Di-tert-butyldithiophosphate | Tertiary | Room Temp | 3.7 x 10⁻³ | 190 |

| Di-tert-butyldithiophosphate | Tertiary | 85 | 9.5 | 0.073 |

Data derived from studies on various dialkoxydithiophosphates to illustrate kinetic principles. nih.gov

pH: The pH of the aqueous system also plays a critical role in the hydrolysis of dithiophosphates. Under acidic conditions, the hydrolysis of zinc dialkyl dithiophosphates can be accelerated. Conversely, lubricant formulations containing zinc dithiophosphates are more stable under basic conditions, as they become unstable in acidic environments. stle.org While specific hydrolysis rate constants across a range of pH values for diamyl dithiophosphate are not readily available, the general principle for organophosphorus esters is that both acid- and base-catalyzed hydrolysis can occur, with neutral hydrolysis also contributing to degradation. viu.ca

Microbial Metabolism and Biodegradation Studies

Microbial degradation is a crucial pathway for the removal of organophosphorus compounds from the environment. nih.govnih.gov Microorganisms can utilize these compounds as a source of essential nutrients like carbon, phosphorus, or sulfur. nih.govmdpi.com The primary and most common microbial degradation mechanism for organophosphorus compounds is enzymatic hydrolysis. nih.gov This process is catalyzed by enzymes such as phosphotriesterases (also known as organophosphate hydrolases), which break the ester bonds and typically convert the parent compounds into less toxic metabolites. nih.govmdpi.com

A variety of soil bacteria and some fungi have been identified as being capable of degrading a wide range of organophosphorus compounds. nih.govnih.gov While specific studies on the microbial metabolism of diamyl dithiophosphate are limited, research on related compounds provides insight into the likely biodegradation pathways. For instance, bacteria including species of Flavobacterium, Pseudomonas, Aeromonas, and Bacillus have been shown to degrade O,O-diethyl dithiophosphate. nih.gov The initial step in this microbial breakdown is thought to be initiated by a phosphodiesterase enzyme.

The general pathway involves the hydrolytic cleavage of the P-S or P-O bonds, leading to the formation of dialkyl thiophosphoric acid and the corresponding alcohol. nih.gov These intermediate products can then be further metabolized by the microorganisms. The ability of microbial communities to mineralize these compounds completely is a key aspect of bioremediation, which offers an environmentally sound method for decontaminating polluted sites. nih.govnih.gov

Pathways of Environmental Mobility and Distribution

The movement and distribution of diamyl dithiophosphate in the environment are dictated by its physicochemical properties, particularly its partitioning behavior between soil, water, and air. A key parameter for assessing the mobility of organic compounds in soil is the organic carbon-normalized soil-water partition coefficient (Koc). epa.gov This coefficient describes the tendency of a chemical to adsorb to the organic matter in soil versus remaining dissolved in soil water. epa.gov

A high Koc value indicates that a substance is strongly adsorbed to soil and organic matter, making it less mobile and less likely to leach into groundwater. researchgate.net Conversely, a low Koc value suggests high mobility. For long-chain compounds, sorption is often directly proportional to the quantity of organic matter in the soil. mdpi.com

Specific Koc values for diamyl dithiophosphate are not widely documented. However, as a molecule with relatively long alkyl (amyl) chains, it is expected to have a higher affinity for organic matter compared to shorter-chain dialkyl dithiophosphates. This suggests that its mobility in soil may be limited, with a greater tendency to remain in the upper soil layers where organic carbon content is typically higher. mdpi.com This reduced mobility can decrease the potential for groundwater contamination but may increase its concentration in surface soils.

Computational and Theoretical Investigations of O,o Diamyl Dithiophosphate

Quantum Chemical Calculations (DFT, Ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of dithiophosphate (B1263838) molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which numerous properties can be derived. While specific studies on O,O-diamyl dithiophosphate are not extensively documented in public literature, a wealth of research on analogous zinc dialkyldithiophosphates (ZDDPs) with varying alkyl groups (R = methyl, ethyl, isopropyl, etc.) provides deep insight into the structure-property relationships that govern their behavior. acs.org

DFT calculations are used to optimize the molecular geometry and to compute key electronic descriptors that dictate the molecule's reactivity. nih.gov Important parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value suggests a greater ability to donate electrons, while a lower ELUMO value indicates a higher propensity to accept electrons. mdpi.com The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For dialkyl dithiophosphates, these parameters are crucial for explaining their interaction with metal surfaces, for instance, in the prevention of corrosion or wear. The distribution of electronic density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the sites most susceptible to electrophilic or nucleophilic attack. nih.gov In dithiophosphate molecules, the sulfur and oxygen atoms are typically the primary sites for interaction. nih.gov

Theoretical studies on ZDDPs have shown that the nature of the alkyl group significantly influences the molecule's stability and decomposition pathways. figshare.com For instance, ZDDPs with straight-chained primary alkyl groups (like amyl) are predicted to decompose via alkyl group transfer reactions. In contrast, those with secondary or branched alkyl groups tend to undergo olefin elimination. figshare.com DFT calculations are also employed to determine the energies required to break specific bonds within the molecule, providing a detailed picture of its fragmentation and subsequent reactions. nih.gov This information is vital for understanding how these molecules decompose under thermal or mechanical stress to form protective surface films. acs.orgfigshare.com

Below is a table of representative bond fragmentation energies for ZDDP molecules, as determined by DFT calculations. These values illustrate the relative strengths of different bonds within the molecule, which dictates its decomposition mechanism.

| Bond Type | Description | Calculated Fragmentation Energy (eV) | Implication for Reactivity |

|---|---|---|---|

| P–S | Cleavage of the phosphorus-sulfur bond | ~6.70 | A relatively weaker bond, indicating a likely site for initial molecular fragmentation. nih.gov |

| P–O | Cleavage of the phosphorus-oxygen bond | > 8.60 | Significantly stronger than the P-S bond, suggesting P-O bonds are more resistant to dissociation. nih.gov |

| S–C (Alkyl) | Detachment of the alkyl chain from a sulfur atom | ~6.77 | Comparable in energy to P-S bond cleavage, representing another potential dissociation pathway. nih.gov |

| O–C (Alkyl) | Detachment of the alkyl chain from an oxygen atom | > 7.60 | Stronger than S-C bonds, indicating greater stability of the alkoxy group compared to the thioalkoxy group. nih.gov |

| Zn–S | Dissociation of the ligand from the zinc center | ~4.00 - 5.50 | Often the initial step in decomposition, especially on reactive surfaces, leading to the release of the dithiophosphate ligand. nih.gov |

Molecular Dynamics Simulations of Interfacial Adsorption and Interaction Mechanisms

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method is particularly valuable for investigating the dynamic processes of adsorption and film formation involving dithiophosphate molecules on various surfaces. matlantis.com MD simulations provide a molecular-level view of how these compounds interact with substrates like iron, aluminum, or their respective oxides, which is essential for understanding their function as anti-wear additives or corrosion inhibitors. unibo.itunibo.it

Simulations of zinc dialkyldithiophosphates on metal surfaces reveal that the initial step is the adsorption of the molecule onto the substrate. unibo.it The strength and nature of this adsorption are highly dependent on the surface composition. For example, ab initio MD simulations have shown that ZDDP interacts strongly with and readily dissociates on clean iron surfaces. unibo.itscispace.com In contrast, on oxidized iron (e.g., α-Fe₂O₃) or passivated surfaces, the molecule tends to adsorb with little to no decomposition, indicating that the nascent, reactive metal exposed during friction is key to initiating the formation of a protective film. matlantis.comunibo.it

The simulations can track the orientation of the molecule upon adsorption, changes in bond lengths, and the transfer of charge between the molecule and the surface. matlantis.com Under simulated conditions of high pressure and shear, representative of tribological contacts, MD simulations show that the mechanical forces can induce the dissociation of the ZDDP molecule. unibo.it This process is often endothermic in the bulk lubricant but becomes energetically favorable in the presence of a reactive iron substrate. unibo.itscispace.com The typical dissociation pathway involves the breaking of Zn-S bonds, followed by the fragmentation of the dithiophosphate ligands. nih.gov These fragments then react with the surface and each other to build up a protective, glassy polyphosphate tribofilm. unibo.it

The following table summarizes typical adsorption energies and behaviors of ZDDP on different substrates as observed in MD simulations.

| Substrate | Adsorption Energy (eV) | Observed Interaction Mechanism |

|---|---|---|

| Clean Iron (Fe) | -10.73 | Strong chemisorption leading to rapid molecular dissociation and fragmentation. unibo.itscispace.com |

| Oxygen-Passivated Iron (0.25 ML O) | -5.65 | Reduced interaction strength compared to clean iron, with a lower tendency for dissociation. unibo.itscispace.com |

| Fully Oxidized Iron (1 ML O) | -2.73 | Weak physisorption; the molecule remains largely intact on the surface. unibo.itscispace.com |

| Aluminum (Al(111)) | -3.12 | Moderate adsorption, but the molecule remains undissociated even under pressure and shear. unibo.it |

| Magnesium-Aluminum Alloy (Mg₁₇Al₁₂) | -6.42 | Stronger interaction and dissociation observed, leading to tribofilm formation. unibo.it |

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, aims to establish a mathematical correlation between the chemical structure of a molecule and its biological activity or chemical performance. researchgate.netresearchgate.net For a series of related compounds like dialkyl dithiophosphates, QSAR models can be developed to predict their effectiveness as, for example, corrosion inhibitors or anti-wear agents based on specific molecular features, known as descriptors. researchgate.net

The development of a QSAR model involves several steps. First, a set of molecules with known activities (the training set) is selected. nih.gov For these molecules, a variety of molecular descriptors are calculated. These descriptors can be derived from the molecular structure itself (e.g., molecular weight, number of specific atoms, topological indices) or from quantum chemical calculations (e.g., EHOMO, ELUMO, dipole moment, atomic charges). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links the descriptors to the observed activity. mdpi.com

In the context of O,O-diamyl dithiophosphate and its analogs, a QSAR model could predict their corrosion inhibition efficiency. Quantum chemical descriptors would be particularly relevant; for instance, a higher EHOMO might correlate with better inhibition due to a stronger tendency to donate electrons to the metal surface. The energy gap (ΔE) and the fraction of electrons transferred (ΔN) from the inhibitor to the metal are also powerful descriptors that often show a strong correlation with inhibition efficiency. mdpi.com Furthermore, descriptors related to the alkyl chains, such as their length, volume, or surface area, would be important for modeling how the molecule packs on a surface to form a protective barrier.

While specific QSAR models for O,O-diamyl dithiophosphate are not widely published, the methodology provides a powerful framework for its systematic study. By synthesizing and testing a series of dialkyl dithiophosphates with varying alkyl chains (including amyl) and applying QSAR analysis, one could develop a predictive tool. Such a model would be invaluable for screening new candidate molecules with potentially superior performance in silico, thereby reducing the time and cost associated with experimental synthesis and testing. mdpi.com

Future Research Directions in O,o Diamyl Dithiophosphate Chemistry

Development of Novel Synthetic Strategies for Enhanced Properties

Traditional synthesis of dialkyl dithiophosphoric acids involves the reaction of an alcohol with phosphorus pentasulfide. sciensage.infowikipedia.org While effective, this method offers limited control over the molecular architecture. Future research is focusing on developing more sophisticated synthetic strategies to tailor the properties of diamyl dithiophosphate (B1263838) for specific applications.

One promising area is the synthesis of asymmetric and functionalized dithiophosphates . By introducing different alkyl or functional groups onto the dithiophosphate backbone, researchers can fine-tune properties such as solubility, thermal stability, and surface activity. For example, incorporating polar functional groups could enhance their performance as corrosion inhibitors in aqueous environments, while the introduction of polymeric chains could lead to novel lubricant additives with improved viscosity indices.

Another avenue of exploration is the use of task-specific ionic liquids (TSILs) as both catalysts and reaction media. TSILs can offer improved reaction rates and selectivity, while also simplifying product purification and enabling solvent recycling, which aligns with the principles of green chemistry.

| Synthetic Strategy | Potential Enhancement | Target Application |

| Asymmetric Synthesis | Tailored solubility and surface activity | Specialized lubricants, corrosion inhibitors |

| Functionalization | Introduction of specific chemical reactivity | Self-healing materials, targeted drug delivery |

| Use of Ionic Liquids | Improved reaction efficiency, easier purification | Greener manufacturing processes |

Exploration of Advanced Coordination Complexes for New Applications

Dialkyl dithiophosphates are versatile ligands that form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net These metal complexes exhibit a diverse array of chemical and physical properties, making them attractive for various applications. While zinc dialkyl dithiophosphates (ZDDPs) are well-known as antiwear additives in lubricants, future research is aimed at exploring the potential of diamyl dithiophosphate complexes with other metals. sciensage.infoacs.org

A significant area of interest is the development of lanthanide-based dithiophosphate complexes . These complexes have the potential to be used in advanced materials, such as single-molecule magnets (SMMs) and luminescent probes. The long alkyl chains of the diamyl groups can be used to isolate individual lanthanide ions, a key requirement for SMMs, and to tune the solubility and photophysical properties of luminescent materials.

Furthermore, diamyl dithiophosphate complexes are being investigated as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles and quantum dots . researchgate.net The thermal decomposition of these complexes can yield high-quality nanomaterials with controlled size and morphology. For instance, cadmium or lead diamyl dithiophosphate could serve as precursors for CdS or PbS quantum dots, which have applications in optoelectronics and bio-imaging. The structure of the dithiophosphate ligand can influence the growth and surface chemistry of the resulting nanoparticles. oup.com

| Metal Complex | Potential Application | Key Property |

| Lanthanide Dithiophosphates | Single-Molecule Magnets, Luminescent Probes | Magnetic anisotropy, Photoluminescence |

| Transition Metal Dithiophosphates | Catalysis, Nanoparticle Precursors | Catalytic activity, Controlled decomposition |

| Main Group Dithiophosphates | PVC Stabilizers, Biocides | Thermal stability, Biological activity |

Integrated Multi-Scale Modeling and Experimental Validation

Computational modeling is becoming an indispensable tool in chemical research, allowing for the prediction of molecular properties and the simulation of complex processes. rsc.orgfrontiersin.org An integrated multi-scale modeling approach, combined with experimental validation, will be crucial for accelerating the development of new dithiophosphate-based materials. dtu.dkdtic.mil

Quantum mechanical methods , such as Density Functional Theory (DFT), can be used to study the electronic structure of diamyl dithiophosphate and its metal complexes. This can provide insights into their reactivity, spectroscopic properties, and interaction with surfaces. For example, DFT calculations can help to understand the mechanism of action of dithiophosphate corrosion inhibitors by modeling their adsorption on metal surfaces.

Molecular dynamics (MD) simulations can be employed to study the behavior of dithiophosphates in larger systems, such as in lubricant formulations or at liquid-solid interfaces. MD can provide information on the conformation of the alkyl chains, the formation of micelles, and the structure of the protective films formed by ZDDPs.

By combining these computational techniques across different length and time scales, researchers can build predictive models that can guide the design of new diamyl dithiophosphate derivatives with desired properties. dtic.mil Experimental validation will remain critical to ensure the accuracy of these models and to fully characterize the performance of newly synthesized materials.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying diamyl dithiophosphate in experimental samples?

- Methodological Answer: Fluorometric assays are commonly used, involving enzymatic reactions or chromogenic detection. Key steps include:

- Sample Preparation: Dilute samples in appropriate buffers to avoid matrix interference, especially for high-concentration samples .

- Standard Curves: Generate fresh standard curves for each assay to account for reagent variability and ensure accuracy .

- Cross-Contamination Avoidance: Use separate pipette tips for reagents and samples to maintain data integrity .

- Detection: Measure absorbance or fluorescence at specified wavelengths (e.g., 450 nm for NADH-linked assays) and normalize against blanks .

Q. What are the primary research applications of diamyl dithiophosphate in laboratory settings?

- Methodological Answer: Diamyl dithiophosphate is primarily studied as:

- Flotation Collector: Used in mineral processing to enhance sulfide mineral recovery (e.g., gold, platinum) by optimizing surface adsorption. Experimental variables include pH (6–9), collector concentration (50–200 mg/L), and conditioning time .

- Lubricant Additive: Investigated for antiwear properties in formulations with base oils and antioxidants (e.g., diphenylamine) .

Q. How should diamyl dithiophosphate be stored to ensure stability during experiments?

- Methodological Answer:

- Short-Term Storage: Keep at 4°C in airtight, light-resistant containers to prevent hydrolysis .

- Long-Term Stability: Aliquot and store at -20°C with desiccants (e.g., silica gel) to minimize moisture exposure .

- In-Use Precautions: Thaw aliquots on ice and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for diamyl dithiophosphate across studies?

- Methodological Answer: Contradictions often arise from:

- Storage Conditions: Compare protocols for temperature, humidity, and container materials. For example, studies using plastic vs. glass containers may show variability due to adsorption .

- Additive Interactions: Evaluate the presence of antioxidants (e.g., diphenylamine) or metal passivators, which can extend stability .

- Analytical Calibration: Ensure consistent standard curve generation and validate assays with internal controls (e.g., spiked recovery tests) .

Q. What experimental design considerations are critical for studying diamyl dithiophosphate’s interaction with sulfide minerals?

- Methodological Answer: Key factors include:

- Mineral Specificity: Tailor pH and ionic strength to the target mineral’s isoelectric point (e.g., pyrite vs. chalcopyrite) .

- Adsorption Kinetics: Use microflotation cells with controlled agitation rates and monitor residual collector concentration via UV-Vis spectroscopy .

- Competitive Effects: Test interference from coexisting ions (e.g., Ca²⁺) or organic depressants (e.g., starch) .

Q. How can researchers optimize the synthesis of diamyl dithiophosphate to achieve high purity and yield?

- Methodological Answer:

- Reagent Ratios: Use a molar ratio of 1:2 for amyl alcohol to phosphorus pentasulfide, with refluxing in anhydrous toluene .

- Purity Assessment: Validate via FT-IR (peak at 650 cm⁻¹ for P=S bonds) and HPLC (≥95% purity) with a C18 column and acetonitrile/water mobile phase .

- Byproduct Removal: Employ vacuum distillation or silica gel chromatography to isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |